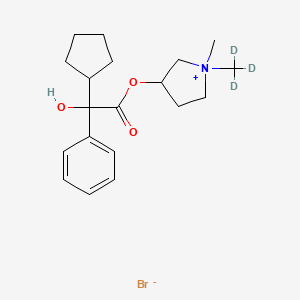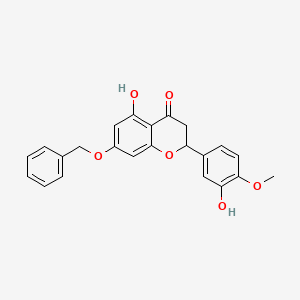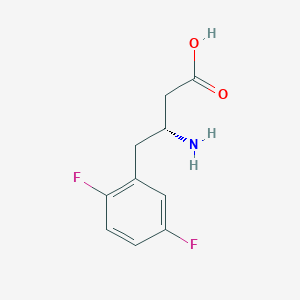
(r)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a butanoic acid chain, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid typically involves the use of Grignard reagents and imine reductase catalysts. One common method starts with the preparation of tert-butyl (4-(2,5-difluorophenyl)4-carbonylbutyl) carbamate. This involves the reaction of 2,5-difluorochlorobenzene with magnesium bars in anhydrous 2-methyltetrahydrofuran under nitrogen protection . The reaction is initiated by adding 1,2-dibromoethane and continues with the addition of methanol to form the Grignard reagent. The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- ®-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid exhibits unique properties due to the presence of the butanoic acid chain, which influences its reactivity and interaction with biological targets. Its difluorophenyl group also contributes to its distinct chemical behavior and potential therapeutic applications.
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
InChI 键 |
DUIVDEIRNDVPPF-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)C[C@H](CC(=O)O)N)F |
规范 SMILES |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



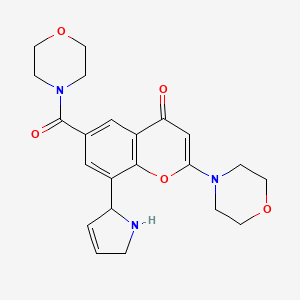
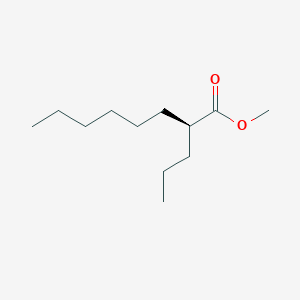
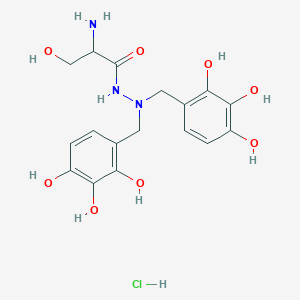

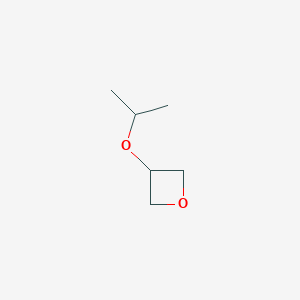


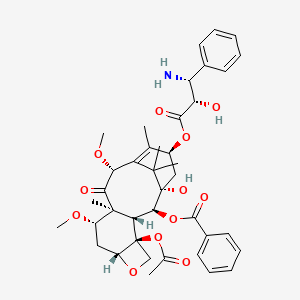
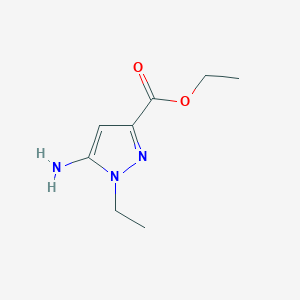
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
